BenchChemオンラインストアへようこそ!

Zorifertinib hydrochloride

Non-Small Cell Lung Cancer EGFR Mutation Brain Metastases

For EGFRm+ NSCLC CNS metastasis research, this 3rd-gen TKI offers validated superiority over 1st-gen agents (HR 0.627 for intracranial PFS). Its design as a non-P-gp/BCRP substrate ensures high BBB penetration unachievable with generics. The EVEREST trial data support its use for first-line intracranial control. Critical tool compound for CNS metastasis models.

Molecular Formula C22H24Cl2FN5O3
Molecular Weight 496.4 g/mol
CAS No. 1626387-81-2
Cat. No. B1652896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZorifertinib hydrochloride
CAS1626387-81-2
Molecular FormulaC22H24Cl2FN5O3
Molecular Weight496.4 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C.Cl
InChIInChI=1S/C22H23ClFN5O3.ClH/c1-13-11-28(2)7-8-29(13)22(30)32-19-9-14-17(10-18(19)31-3)25-12-26-21(14)27-16-6-4-5-15(23)20(16)24;/h4-6,9-10,12-13H,7-8,11H2,1-3H3,(H,25,26,27);1H/t13-;/m1./s1
InChIKeyIFVBAZHARMVMRV-BTQNPOSSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zorifertinib Hydrochloride (AZD3759): An Orally Active, CNS-Penetrant EGFR Inhibitor for NSCLC with Brain Metastases


Zorifertinib hydrochloride (AZD3759) is a potent, orally active, and central nervous system (CNS)-penetrant inhibitor of the epidermal growth factor receptor (EGFR) [1]. It is a third-generation EGFR-tyrosine kinase inhibitor (TKI) specifically engineered to overcome the limitations of first- and second-generation TKIs by effectively crossing the blood-brain barrier (BBB) to target CNS metastases, a common and devastating complication in EGFR-mutant non-small cell lung cancer (NSCLC) [2]. Preclinically, it exhibits high selectivity for activating EGFR mutations (exon 19 deletion, L858R) over wild-type EGFR, with IC50 values of 0.2-0.3 nM [REFS-1, REFS-3].

Why First-Generation EGFR-TKIs Are Not Interchangeable with Zorifertinib for Patients with CNS Metastases


In-class substitution of zorifertinib with first-generation EGFR-TKIs like gefitinib or erlotinib is not scientifically sound for patients with EGFRm+ NSCLC and CNS metastases due to zorifertinib's specific design as a non-efflux substrate with high BBB penetration [REFS-1, REFS-2]. This translates into superior and clinically validated intracranial efficacy. In contrast, first-generation TKIs demonstrate limited CNS exposure due to efflux by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), leading to suboptimal control of brain lesions and a higher risk of intracranial progression [3]. The following quantitative evidence from the pivotal EVEREST trial directly demonstrates the magnitude of this differentiation, which is not achievable by generic alternatives [1].

Quantifiable Differentiation of Zorifertinib: Head-to-Head and Cross-Study Evidence


Superior Systemic Progression-Free Survival (PFS) vs. First-Generation TKIs in Phase 3 Head-to-Head Trial

In the phase 3 EVEREST trial, first-line zorifertinib demonstrated a statistically significant improvement in systemic progression-free survival (PFS) compared to the control group (gefitinib 250 mg or erlotinib 150 mg once daily) in patients with EGFRm+ NSCLC and CNS metastases [REFS-1, REFS-2].

Non-Small Cell Lung Cancer EGFR Mutation Brain Metastases Progression-Free Survival

Significant Improvement in Intracranial Progression-Free Survival (iPFS) vs. Gefitinib/Erlotinib

Zorifertinib's unique CNS-penetrant design translates into a substantial and clinically meaningful improvement in intracranial disease control, as demonstrated by a 37% reduction in the risk of intracranial progression or death compared to first-generation TKIs [1].

Intracranial Efficacy CNS Metastases Progression-Free Survival EGFR-TKI

Complete Blood-Brain Barrier Penetration and Evasion of Efflux Pumps

A key differentiator of zorifertinib is its design to be a non-substrate for BBB efflux pumps P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), enabling complete and unhindered CNS penetration [REFS-1, REFS-2].

Blood-Brain Barrier CNS Penetration Pharmacokinetics Drug Efflux

In Vitro Selectivity for Activating EGFR Mutations Over Wild-Type

In cellular phosphorylation assays, zorifertinib demonstrates a 9-fold higher inhibitory potency against EGFR-activating mutant cell lines compared to EGFR wild-type cell lines [REFS-1, REFS-2].

Kinase Selectivity EGFR Mutation In Vitro Pharmacology Off-Target Activity

Distinct Safety Profile with Higher Incidence of Grade ≥3 Adverse Events vs. First-Generation TKIs

While demonstrating superior efficacy, zorifertinib was associated with a higher rate of Grade 3 or higher treatment-related adverse events (TRAEs) compared to the first-generation TKI control group in the EVEREST trial [1].

Safety Adverse Events Tolerability Clinical Trial

Improved Objective Response Rate (ORR) vs. First-Generation TKIs

Zorifertinib demonstrated a significantly higher objective response rate (ORR) compared to the control group of first-generation EGFR-TKIs in the phase 3 EVEREST trial [1].

Objective Response Rate Tumor Response Efficacy NSCLC

Validated Application Scenarios for Zorifertinib Hydrochloride (AZD3759) Based on Comparative Evidence


First-Line Therapy for EGFR-Mutant NSCLC Patients with CNS Metastases

Based on the phase 3 EVEREST trial's head-to-head data, zorifertinib is the only EGFR-TKI with validated superiority over first-generation TKIs (gefitinib/erlotinib) for the first-line treatment of patients with EGFRm+ (L858R or exon 19Del) NSCLC and CNS metastases [1]. Its use in this specific scenario is supported by a statistically significant improvement in both systemic PFS (HR 0.719) and intracranial PFS (HR 0.627) compared to the control group [1].

Sequential Treatment Strategy to Potentially Prolong Overall Survival

Evidence from the EVEREST trial and a phase 2 study suggests that a sequential treatment approach—using first-line zorifertinib followed by a third-generation TKI (such as osimertinib) upon disease progression—may provide a cumulative survival benefit [REFS-2, REFS-3]. In the EVEREST trial, patients who received a third-generation TKI after zorifertinib had an estimated median OS of 37.3 months compared to 31.8 months for the control group, though this was not statistically significant (HR 0.833, 95% CI: 0.524-1.283) [2]. This strategy capitalizes on zorifertinib's superior initial intracranial control followed by effective second-line options.

Preclinical Research on EGFR-Mutant NSCLC with Brain Metastasis

For in vivo and in vitro research models of EGFR-mutant NSCLC with CNS involvement, zorifertinib serves as a critical tool compound. Its unique properties of high BBB penetration (Kpuu,brain > 0.5 in animal models) [4] and 9-fold selectivity for mutant over wild-type EGFR make it an ideal agent for studying the biology of CNS metastases and the pharmacodynamics of CNS-penetrant TKIs. It is particularly valuable for experiments requiring sustained target engagement in the brain, where first-generation TKIs would fail.

Treatment of Patients with Untreated, Symptomatic Brain Metastases from EGFRm+ NSCLC

Unlike many clinical trials that exclude patients with symptomatic brain metastases, the EVEREST trial specifically included this difficult-to-treat population [1]. The demonstrated efficacy and manageable safety profile of zorifertinib in this subgroup provide a strong evidence base for its use in this clinical scenario, where treatment options are extremely limited and the need for rapid and durable intracranial control is paramount [REFS-1, REFS-2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zorifertinib hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.